1,7,10-Trioxadispiro[2.2.4.2]dodecane
Description
Contextualization of Spirocyclic Systems and Oxa-Heterocycles in Contemporary Chemical Synthesis
Spirocyclic systems, characterized by two rings sharing a single common atom, are a significant class of organic compounds. wikipedia.orgwalshmedicalmedia.com Their unique three-dimensional structure, conferred by the tetrahedral nature of the spirocarbon atom, allows for specific binding to biological receptors like enzymes. acs.org This has led to a growing interest in spirocyclic scaffolds in medicinal chemistry, with several spirocyclic drugs already on the market and many more showing promise in treating a range of diseases, including neurological, infectious, and metabolic conditions, as well as cancer. acs.orgnih.gov The rigid and dense substructures of spirocycles provide well-defined exit vectors for substituents, granting access to underexplored areas of chemical space.
Oxa-heterocycles, cyclic compounds containing at least one oxygen atom in the ring, are fundamental structural units in numerous natural products and biologically active molecules. rsc.orgrsc.org The synthesis of these compounds is a cornerstone of modern organic chemistry, with methods like the oxa-Michael reaction providing efficient routes to 5- and 6-membered oxygen-containing heterocycles. rsc.orgresearchgate.net The development of stereospecific approaches, such as the intramolecular cyclopropanation of diazoacetates, has enabled the synthesis of structurally constrained oxa-bicyclo[3.1.0]hexane heterocycles, which can serve as conformationally constrained bioisosteres of more common six-membered ring heterocycles. acs.org The combination of spirocyclic and oxa-heterocyclic motifs within a single molecule can lead to novel structures with unique properties and potential applications in drug discovery and materials science. walshmedicalmedia.com
Significance of Dispirocyclic Scaffolds in Modern Molecular Design
Dispirocyclic scaffolds, which feature two spirocyclic junctions, represent a further step in creating complex, three-dimensional molecular architectures. These scaffolds are of increasing importance in modern molecular design due to their ability to present substituents in precise spatial orientations, a key factor for achieving high potency and selectivity in drug candidates. acs.org The rigidity of the dispirocyclic core can also lead to improved physicochemical properties, such as increased metabolic stability. nih.gov
The synthesis of dispirocyclic compounds can be challenging, but various methodologies have been developed to access these intricate structures. These methods often involve cascade reactions that efficiently build up the complex ring systems in a single operation. acs.org The resulting dispirocyclic frameworks are found in a variety of natural products and have been explored for their potential in medicinal chemistry, with some exhibiting potent cytotoxic activity. researchgate.net The continued development of synthetic routes to novel dispirocyclic scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science.
Overview of 1,7,10-Trioxadispiro[2.2.4.2]dodecane’s Structural Class and Research Relevance
This compound is a specific example of a dispirocyclic oxa-heterocycle. Its structure consists of a central six-membered ring spiro-fused to two three-membered oxirane (epoxide) rings and a five-membered 1,3-dioxolane (B20135) ring. The presence of multiple oxygen atoms and the strained oxirane rings suggest that this compound could be a versatile intermediate in organic synthesis.
Research involving this compound has demonstrated its utility as a synthetic intermediate. For instance, it has been used in the synthesis of novel GPR119 agonists, which are of interest for the treatment of metabolic disorders. nii.ac.jp In a patented synthesis, it is formed from 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) and serves as a precursor to more complex molecular structures. google.com The crude form of this compound is typically a colorless oil and is often used without further purification in subsequent reaction steps. nii.ac.jp
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 83365-44-0 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| Storage Temperature | Room Temperature or 2-8°C (sealed in dry conditions) |
| InChI Key | XZFZQFOSWXYHDU-UHFFFAOYSA-N |
Table compiled from multiple sources. chemnet.comsynthonix.comsigmaaldrich.comachmem.com
Structure
3D Structure
Properties
IUPAC Name |
2,7,10-trioxadispiro[2.2.46.23]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFZQFOSWXYHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CO3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477071 | |
| Record name | 1,7,10-Trioxadispiro[2.2.4.2]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83365-44-0 | |
| Record name | 1,7,10-Trioxadispiro[2.2.4.2]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7,10-trioxadispiro[2.2.4^{6}.2^{3}]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 1,7,10 Trioxadispiro 2.2.4.2 Dodecane
Established Synthetic Routes and Reaction Conditions for 1,7,10-Trioxadispiro[2.2.4.2]dodecane
The primary and most well-documented method for the synthesis of this compound involves the epoxidation of a protected cyclohexanedione precursor. This approach leverages the Corey-Chaykovsky reaction, a powerful tool for the formation of three-membered rings.
Synthesis via 1,4-Cyclohexanedione (B43130) Monoethylene Acetal (B89532) as a Precursor
The synthesis commences with the readily available starting material, 1,4-Cyclohexanedione Monoethylene Acetal. researchgate.net This precursor is strategically chosen as the mono-ketal protection prevents reaction at one of the carbonyl groups of 1,4-cyclohexanedione, thus allowing for selective epoxidation of the unprotected ketone. This selective functionalization is a key step in the construction of the dispirocyclic framework.
Application of Sulfur Ylide Chemistry in Cyclopropanation (e.g., Trimethylsulphoxonium Iodide with Potassium tert-Butoxide)
The core of the synthetic strategy is the application of sulfur ylide chemistry, specifically the Corey-Chaykovsky reaction, to introduce the epoxide ring. mdpi.comosi.lv This is achieved by reacting 1,4-Cyclohexanedione Monoethylene Acetal with a sulfur ylide generated in situ from trimethylsulphoxonium iodide and a strong base, such as potassium tert-butoxide. researchgate.net
The reaction involves the formation of dimethylsulfoxonium methylide, which then acts as a nucleophile, attacking the carbonyl carbon of the precursor. The subsequent intramolecular cyclization results in the formation of the desired epoxide ring, yielding this compound.
A typical experimental procedure involves adding a solution of 1,4-cyclohexanedione monoethylene acetal in dichloromethane (B109758) to a pre-formed mixture of trimethylsulphoxonium iodide and potassium tert-butoxide. researchgate.net The reaction is typically stirred for a short period at room temperature to ensure complete conversion.
Solvent Systems and Temperature Optimization in this compound Synthesis
For the synthesis of this compound, dichloromethane is a commonly employed solvent. researchgate.net The choice of solvent in the Corey-Chaykovsky reaction can significantly influence the reaction's outcome. While ethereal solvents like THF or diethyl ether can be used, they have been reported in some cases to lead to the formation of β-hydroxy methylthioether byproducts. researchgate.net The use of a non-polar aprotic solvent like dichloromethane appears to favor the desired epoxidation pathway for this specific substrate.
The reaction is typically conducted at room temperature, which provides a balance between a reasonable reaction rate and the stability of the reactants and products. researchgate.net While temperature optimization studies for this specific synthesis are not extensively reported, in general, Corey-Chaykovsky reactions are often run at or below room temperature to control exothermicity and minimize side reactions. Lower temperatures can sometimes enhance the stability of the sulfur ylide, potentially leading to cleaner reactions.
| Parameter | Condition | Rationale/Observation |
|---|---|---|
| Precursor | 1,4-Cyclohexanedione Monoethylene Acetal | Allows for selective epoxidation of one carbonyl group. |
| Ylide Source | Trimethylsulphoxonium Iodide | A stable and effective precursor for dimethylsulfoxonium methylide. |
| Base | Potassium tert-Butoxide | A strong, non-nucleophilic base suitable for generating the sulfur ylide. |
| Solvent | Dichloromethane | A common aprotic solvent that facilitates the reaction. |
| Temperature | Room Temperature | Provides a balance of reaction rate and stability. |
Isolation and Purification Methodologies for this compound
Following the completion of the reaction, a standard aqueous work-up is employed to isolate the crude product. This typically involves quenching the reaction with ice-water, followed by separation of the organic and aqueous phases. The aqueous layer is then extracted multiple times with dichloromethane to ensure complete recovery of the product. researchgate.net The combined organic extracts are then washed and dried prior to solvent removal.
The crude this compound is then subjected to purification to remove any unreacted starting material, byproducts, and residual reagents. A common and effective method for purification is column chromatography on silica (B1680970) gel. researchgate.net A gradient of solvents, such as a hexane/ethyl acetate (B1210297) mixture, is often used to elute the desired compound from the column. researchgate.net For further purification and to obtain a highly pure product, crystallization from a suitable solvent like ethyl acetate can be performed. researchgate.net
Mechanistic Elucidation of Key Synthetic Steps Leading to this compound
The formation of this compound via the Corey-Chaykovsky reaction proceeds through a well-established mechanistic pathway. The key steps are the in situ generation of the sulfur ylide and the subsequent nucleophilic attack on the carbonyl group of the precursor.
The first step is the deprotonation of trimethylsulphoxonium iodide by a strong base, in this case, potassium tert-butoxide. The tert-butoxide anion abstracts a proton from the methyl group of the sulfoxonium salt, leading to the formation of dimethylsulfoxonium methylide, the active sulfur ylide.
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1,4-Cyclohexanedione Monoethylene Acetal. This results in the formation of a betaine (B1666868) intermediate. The negatively charged oxygen of the betaine then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the positively charged sulfoxonium group. This intramolecular cyclization, an SN2-type displacement, leads to the formation of the three-membered epoxide ring and the expulsion of dimethyl sulfoxide (B87167) (DMSO) as a byproduct. mdpi.comosi.lv
Exploration of Novel Synthetic Approaches and Catalyst Development for this compound
While the Corey-Chaykovsky reaction provides a reliable route to this compound, the development of novel synthetic approaches, particularly those that are catalytic and enantioselective, is an ongoing area of interest in organic synthesis. For the synthesis of spiro-epoxides in general, several advanced strategies have been explored, which could potentially be adapted for the synthesis of the target molecule.
One area of active research is the development of catalytic asymmetric epoxidation reactions. While not yet reported for this compound specifically, the use of chiral sulfur ylides or chiral phase-transfer catalysts in Corey-Chaykovsky type reactions has shown success in the enantioselective synthesis of other epoxides. The development of a catalytic system that could enantioselectively desymmetrize a suitable precursor to afford chiral this compound would be a significant advancement.
Alternative methods for epoxide formation, such as the use of other epoxidizing agents like peroxy acids or metal-based catalysts, could also be explored. However, the substrate's sensitivity and the need for chemoselective epoxidation of a ketone in the presence of an acetal would need to be carefully considered.
Chemical Transformations and Derivatization of 1,7,10 Trioxadispiro 2.2.4.2 Dodecane
Ring-Opening and Rearrangement Reactions of 1,7,10-Trioxadispiro[2.2.4.2]dodecane
Detailed studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the scientific literature.
Functionalization Strategies at the Spirocenter and Peripheral Carbon Atoms of this compound
There is a lack of specific published research detailing the functionalization strategies for the spirocenter and peripheral carbon atoms of this compound.
Stereoselective Modifications and Chiral Derivatization of this compound
Information regarding the stereoselective modifications and chiral derivatization of this compound is not available in the current body of scientific literature.
Role of 1,7,10 Trioxadispiro 2.2.4.2 Dodecane As a Versatile Synthetic Intermediate
Precursor in the Construction of Advanced Spirocyclic Architectures
The rigid tricyclic core of 1,7,10-Trioxadispiro[2.2.4.2]dodecane serves as a foundational scaffold for the elaboration of more complex spirocyclic molecules. This is of particular interest in medicinal chemistry, where the introduction of spirocyclic moieties can lead to compounds with improved pharmacological properties.
A notable application of this compound is in the synthesis of potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and obesity. The synthesis of novel GPR119 agonists with a spirocyclic cyclohexane (B81311) structure has been reported, where this compound is a key starting material. nih.govnih.gov
In a representative synthetic sequence, this compound undergoes a nucleophilic addition reaction. For instance, treatment of this compound with a suitable nucleophile, such as a Grignard reagent or an organolithium species, in an appropriate solvent like tetrahydrofuran (B95107) (THF), leads to the opening of one of the oxirane rings. This initial step is crucial for introducing diversity and building the desired molecular complexity. The reaction mixture is typically stirred overnight at room temperature to ensure complete conversion. The reaction is then quenched, and the product is isolated and purified using standard techniques. nih.gov
Subsequent chemical modifications of the resulting intermediate, including the introduction of various substituents and functional groups, ultimately lead to the desired spirocyclic GPR119 agonists. The specific reagents and reaction conditions for these transformations are carefully chosen to achieve the desired chemical outcome with high yield and purity.
Table 1: Synthesis of Spirocyclic GPR119 Agonist Intermediate
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Nucleophile | THF, -15 °C to room temperature, overnight | Spirocyclic intermediate |
| 2 | Spirocyclic intermediate | Various reagents for functional group manipulation | Spirocyclic GPR119 Agonist Scaffold |
While direct synthesis of opioid receptor agonists from this compound is not extensively documented in publicly available literature, its structural motifs are relevant to the construction of spirocyclic systems found in some opioid receptor ligands. The synthesis of spirocyclic compounds is a known strategy in the design of novel opioid receptor agonists and antagonists. For example, spirocyclic derivatives of known opioids have been synthesized to explore their structure-activity relationships.
The general synthetic strategies towards spirocyclic piperidine (B6355638) derivatives, which form the core of many opioid analgesics, often involve the use of cyclic ketone precursors. This compound can be considered a masked form of a substituted cyclohexane-1,4-dione, which could potentially be unmasked and utilized in the construction of such spiro-piperidine scaffolds. The synthesis of various piperidine derivatives often involves intra- and intermolecular reactions to form the heterocyclic ring. nih.gov
Utility of this compound in Multistep Organic Synthesis
Beyond its application in the synthesis of specific therapeutic agents, this compound serves as a versatile building block in multistep organic synthesis. Its dispiroketal functionality can be strategically employed to control stereochemistry and introduce specific functionalities into a target molecule.
The synthesis of this compound itself is achieved from 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532). beilstein-journals.org This precursor is treated with trimethylsulfoxonium (B8643921) iodide and a base such as potassium tert-butoxide in a solvent like dichloromethane (B109758). This reaction, a Corey-Chaykovsky reaction, forms the two epoxide rings of the dispiro system.
The epoxide rings of this compound are susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at specific positions of the cyclohexane core. For example, reaction with amines, thiols, or organometallic reagents can lead to the formation of highly functionalized spirocyclic intermediates. These intermediates can then be carried forward through multiple synthetic steps to generate complex target molecules. The use of protecting group strategies, where the dispiroketal acts as a protecting group for a ketone functionality, is another potential application in complex synthesis. youtube.com
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,7,10 Trioxadispiro 2.2.4.2 Dodecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation of 1,7,10-Trioxadispiro[2.2.4.2]dodecane
NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of organic molecules in solution. For this compound, NMR provides critical insights into the chemical environment of each proton and carbon atom, which is essential for confirming its unique dispirocyclic framework.
Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons, offering a detailed map of the molecule's hydrogen framework. The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, displays signals that correspond to the different types of protons in the molecule. google.com
The methylene (B1212753) protons of the epoxide ring are expected to be diastereotopic, meaning they are chemically non-equivalent, and thus should appear as distinct signals. libretexts.org Protons on carbons adjacent to the ether oxygen atoms are deshielded and typically appear in the 3.4-4.5 ppm region. libretexts.org The signals from the cyclohexane (B81311) ring protons would be expected in the aliphatic region.
Based on available data, the following proton NMR signals have been reported for this compound: google.com
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Inferred Assignment |
| 1.41 - 1.52 | m | 2H | Cyclohexane ring protons |
| 1.65 - 1.76 | m | 6H | Cyclohexane ring protons |
| 2.61 | s | 2H | Epoxide (oxirane) ring protons |
| 3.88 | s | 4H | Dioxolane ring protons |
This table is based on data from a patent document and represents the interpretation of the reported spectrum.
The singlet at 2.61 ppm is characteristic of the two equivalent protons on the epoxide ring. The singlet at 3.88 ppm corresponds to the four equivalent protons of the ethylene (B1197577) glycol ketal (dioxolane) portion of the molecule. The multiplets in the upfield region (1.41-1.76 ppm) are assigned to the eight protons of the cyclohexane ring.
A hypothetical ¹³C NMR spectrum would be expected to show distinct signals for the epoxide carbons, the dioxolane carbons, the spiro-carbons, and the carbons of the cyclohexane ring, reflecting the molecule's symmetry.
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexane ring, helping to trace the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Detailed experimental 2D NMR data for this compound are not currently available in published literature or spectral databases.
Mass Spectrometry for Molecular Structure Confirmation of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄O₃), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass.
The fragmentation pattern in the mass spectrum would provide further structural information. For cyclic ethers, fragmentation often occurs via α-cleavage, which is the breaking of a bond adjacent to the oxygen atom. oregonstate.edu The complex structure of this compound would likely lead to a unique fragmentation pattern, which could be analyzed to support the proposed structure.
While experimental mass spectra for this specific compound are not widely published, its molecular weight is established as 170.21 g/mol .
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be characterized by the following key absorptions:
C-O Stretching: Ethers typically show strong C-O stretching absorptions in the fingerprint region, between 1050 and 1150 cm⁻¹. libretexts.org The presence of multiple ether linkages in this compound would result in prominent peaks in this region.
C-H Stretching: The molecule would also exhibit C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane, dioxolane, and epoxide rings, typically appearing just below 3000 cm⁻¹.
The absence of strong absorptions for hydroxyl (-OH, ~3200-3600 cm⁻¹) or carbonyl (C=O, ~1650-1750 cm⁻¹) groups would further confirm the purity and the proposed trioxadispiro structure. oregonstate.edu Specific experimental IR data for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in the solid state. This technique can determine bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms, confirming the absolute configuration and conformation.
For this compound, which is a liquid at room temperature, X-ray crystallography would only be applicable if a suitable single crystal could be grown, for example, by cooling or through co-crystallization. There are no published reports of the crystal structure of this compound, and therefore, no X-ray crystallographic data is available.
Theoretical and Computational Chemistry Studies on 1,7,10 Trioxadispiro 2.2.4.2 Dodecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1,7,10-Trioxadispiro[2.2.4.2]dodecane. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly employed to optimize molecular geometries and compute electronic properties. usc.eduresearchgate.net For the analogous dispiro-1,2,4-trioxolanes, such calculations have been used to create maps of molecular electrostatic potential, which help in identifying regions of the molecule that are electron-rich or electron-poor, thus predicting sites susceptible to nucleophilic or electrophilic attack. usc.eduresearchgate.net
Table 1: Predicted Electronic Properties of a Representative Dispiro-1,2,4-trioxolane (as an analogue)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | 2.5 D | Influences intermolecular interactions. |
Note: These are representative values for a similar compound class and are intended for illustrative purposes.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclohexane (B81311) and dioxane rings in this compound suggests a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of such molecules to identify stable conformers. MM methods, using force fields like MM2, can efficiently calculate the energies of different conformations, while MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational transitions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Chair-Chair | 0.0 | Lowest energy conformation. |
| Chair-Boat | 5.8 | One ring in a higher energy boat form. |
| Boat-Boat | 11.2 | Both rings in higher energy boat forms. |
| Twist-Boat-Chair | 4.5 | Intermediate energy conformer. |
Note: This table is hypothetical and illustrates the expected relative energies based on general principles of conformational analysis.
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Understanding the transformation mechanisms of this compound requires detailed modeling of reaction pathways and the identification of transition states. Computational methods, particularly quantum chemical calculations, can map out the energy profile of a reaction, locating minima (reactants and products) and saddle points (transition states). This is crucial for predicting reaction rates and understanding the factors that control product formation.
Studies on related peroxide-containing spirocycles, such as dispiro-1,2,4-trioxolanes and dispiro-1,2,4-trioxanes, have focused on their reactions with iron(II) as a model for their antimalarial activity. researchgate.netnih.gov These studies have computationally modeled the single-electron reduction of the peroxide bond and the subsequent fragmentation pathways. nih.gov For this compound, a similar approach could be used to investigate its stability and potential decomposition pathways, for instance, under thermal or photochemical conditions. acs.org The calculations would aim to determine the activation energies for various possible reaction channels.
Elucidation of Structure-Reactivity Relationships in this compound Derivatives
Computational studies are invaluable for establishing structure-reactivity relationships (SRRs) by systematically modifying the structure of a parent compound and calculating the resulting changes in its properties. For this compound, derivatives could be designed by introducing substituents at various positions on the carbocyclic and heterocyclic rings.
In the context of related antimalarial compounds, computational models have been developed to correlate calculated molecular descriptors with experimentally observed biological activity. usc.eduresearchgate.net Descriptors such as binding free energy, the logarithm of the octanol-water partition coefficient (logP), and molecular volume have been used to build predictive models. usc.eduresearchgate.net A similar approach for derivatives of this compound would involve calculating these properties for a series of virtual compounds and correlating them with a predicted reactivity parameter, such as the activation energy for a key reaction step. This would allow for the rational design of new derivatives with tailored properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| dispiro-1,2,4-trioxolanes |
Future Research Directions and Potential Applications of 1,7,10 Trioxadispiro 2.2.4.2 Dodecane
Development of Asymmetric Synthetic Routes to Chiral Analogs of 1,7,10-Trioxadispiro[2.2.4.2]dodecane
The creation of chiral analogs of this compound is a critical step toward exploring its potential in stereoselective processes and as a chiral ligand or building block. Spiroketals are prevalent in many biologically active natural products, and significant effort has been dedicated to their asymmetric synthesis. researchgate.netresearchgate.net Future research could adapt these established strategies.
A primary challenge is the stereoselective formation of the spirocyclic core. researchgate.net Methodologies for the asymmetric synthesis of spiroketals often fall into several categories that could be investigated for this target:
Substrate-Controlled Synthesis: Utilizing chiral precursors, such as enantiomerically pure diols or hydroxy ketones, to guide the stereochemical outcome of the spiroketalization step.
Reagent-Controlled Synthesis: Employing chiral reagents, such as chiral Brønsted or Lewis acids, to catalyze the cyclization of a prochiral precursor, thereby inducing enantioselectivity. researchgate.net
Organocatalysis: Bifunctional catalysts, like aminothioureas, have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to form spiroketals with high enantioselectivity. researchgate.net This approach could be particularly promising.
Metal Catalysis: Transition metal complexes, including gold and iridium catalysts, have been used in sequential catalytic systems to achieve enantioselective cascade reactions that form spiroketals and spiroaminals. researchgate.net
The table below summarizes potential catalytic systems that could be explored for the asymmetric synthesis of chiral this compound analogs.
| Catalyst Type | Potential Reaction | Key Advantages |
| Chiral Phosphoric Acids | Asymmetric acetalization/spiroketalization | High enantioselectivity, mild conditions |
| Bifunctional Aminothioureas | Intramolecular cascade reactions | High enantioselectivity through hydrogen bonding |
| Gold/Iridium Complexes | Sequential cascade catalysis | Efficient access to complex spiro-systems |
| Chiral Squaramides | Asymmetric Michael/lactonization cascades | High yields and diastereoselectivity |
Exploration of Novel Reactivity Patterns and Green Chemistry Methodologies for this compound
The combination of a spiroketal and an epoxide ring in one molecule suggests a rich and varied reactivity profile. The epoxide moiety is susceptible to ring-opening reactions with a wide range of nucleophiles, while the spiroketal can undergo acid-catalyzed rearrangements. frontiersin.org Future work should explore these reactions to unlock new synthetic pathways. For instance, visible-light-driven dual titanocene (B72419) and photoredox catalysis has been used for the radical opening and spirocyclization of epoxyalkynes, a methodology that could be adapted to explore novel transformations of this compound. nih.govrsc.org
In line with modern synthetic chemistry, the development of "green" or sustainable methodologies for the synthesis and modification of this compound is paramount. Green chemistry focuses on reducing or eliminating hazardous substances through principles like atom economy, use of safer solvents, and catalysis. nih.gov Potential green chemistry approaches include:
Biocatalysis: The use of enzymes or whole-cell systems for stereoselective synthesis or modifications. rsc.orgnih.govnih.govscielo.org.mx Enzymes could potentially be used for the enantioselective resolution of racemic intermediates or the direct asymmetric synthesis of the chiral core.
Use of Greener Solvents: Replacing traditional volatile organic compounds with alternatives like water, ionic liquids (ILs), or deep eutectic solvents. nih.gov ILs, being organic salts with low melting points, can act as both solvents and catalysts, often improving reaction yields and shortening reaction times in heterocyclic synthesis. rsc.orgacs.orguva.nlnih.gov
Photocatalysis: Utilizing light to drive chemical reactions, often under mild conditions, which can reduce energy consumption and waste. nih.govrsc.org
Integration of this compound into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers numerous advantages such as improved safety, better heat and mass transfer, and easier scalability. The synthesis of complex heterocyclic scaffolds is increasingly being adapted to flow systems.
Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve:
Reactor Design: Utilizing microreactors or meso-reactors to achieve precise control over reaction parameters like temperature, pressure, and residence time.
Multi-step Synthesis: Telescoping multiple reaction steps into a single, continuous sequence without isolating intermediates. This improves efficiency and reduces waste.
Automation: Integrating automated systems for reagent delivery, reaction monitoring, and purification, which can accelerate optimization and enable high-throughput synthesis of derivatives.
The table below outlines a hypothetical multi-step flow synthesis, highlighting the potential benefits.
| Synthesis Step | Flow Chemistry Approach | Potential Advantages |
| Epoxidation of Precursor | Packed-bed reactor with immobilized oxidant | Enhanced safety, selective reaction |
| Diol Formation | In-line hydrolysis with acid catalyst | Rapid conversion, controlled conditions |
| Spiroketalization | Heated flow coil with scavenger resin | High yield, in-line purification |
Expanding the Scope of this compound as a Building Block in Diverse Chemical Synthesis Pathways
The rigid, three-dimensional structure of spirocycles makes them attractive building blocks in medicinal chemistry and materials science. The "escape from flatland" concept encourages the use of sp3-rich scaffolds like this compound to explore new areas of chemical space.
Future research should aim to establish this compound as a versatile synthetic intermediate. The presence of the reactive epoxide ring allows for the introduction of various functional groups, enabling the synthesis of a library of derivatives. These derivatives could be screened for biological activity or used in the synthesis of more complex molecules, such as natural product analogs or novel pharmaceuticals. The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve water solubility and lower lipophilicity, which are desirable properties in drug discovery.
Potential for this compound in Supramolecular Chemistry and Materials Science (e.g., host-guest systems, polymer backbones)
The unique topology and rigidity of dispiroketal systems suggest their potential utility in supramolecular chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,7,10-Trioxadispiro[2.2.4.2]dodecane, and how can reaction efficiency be optimized?
- Methodology : Utilize stepwise cyclization reactions with tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography. Efficiency optimization includes controlling reaction time (e.g., 72 hours at room temperature) and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of phosphazene and diamine intermediates) .
- Validation : Confirm product purity via melting point analysis, refractive index measurements, and spectroscopic cross-validation (e.g., NMR, IR) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for sp³/sp² carbon identification and hydrogen environments.
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., ether C-O stretches at ~1100 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., C₃₅H₄₉O₁₀ in related macrocycles) .
- Advanced Cross-Validation : X-ray crystallography for unambiguous structural elucidation (if single crystals are obtainable) .
Q. What are the key stability considerations for handling this compound in experimental settings?
- Storage : Store at -20°C in inert atmospheres to prevent oxidation. Avoid prolonged exposure to light or humidity .
- Incompatibilities : Reacts with strong acids/alkalis and oxidizing agents (e.g., peroxides), leading to decomposition into toxic fumes (e.g., CO, CO₂ under combustion) .
- Decomposition Pathways : Monitor via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) for hazardous byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Approach : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model interactions with solvents or surfaces (e.g., adsorption on indoor materials) .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiosulfate in bleach formulations) .
Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes?
- Case Study : If NMR data conflicts with computational predictions (e.g., unexpected proton splitting), employ deuterium labeling or variable-temperature NMR to assess dynamic effects.
- Controlled Experiments : Systematically vary reaction conditions (pH, temperature) to isolate variables. For example, test stability in model bleach formulations (pH 9–11) to identify degradation triggers .
Q. How does this compound interact with oxidizing agents, and what decomposition pathways are observed?
- Mechanistic Insight : Under oxidative conditions (e.g., H₂O₂), the spiroether linkages may cleave, forming smaller cyclic ethers or ketones. Monitor via LC-MS to detect intermediates like 1,13-diamino-4,7,10-trioxatridecane derivatives .
- Hazard Mitigation : Use scavengers (e.g., sodium bisulfite) to quench reactive oxygen species and prevent uncontrolled decomposition .
Methodological Best Practices
- Experimental Design : Follow modular approaches (e.g., varying substituents on precursor amines) to explore structure-activity relationships .
- Data Interpretation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to validate assignments .
- Safety Protocols : Adhere to guidelines for handling air-sensitive compounds (e.g., Schlenk techniques) and ensure proper ventilation during reactions with volatile byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
